molecular formula C38H82N4O4 B3280473 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane CAS No. 71608-71-4

1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane

Cat. No. B3280473
CAS RN: 71608-71-4
M. Wt: 659.1 g/mol
InChI Key: QJKVJTXANVUQML-UHFFFAOYSA-N
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Description

This compound is a polymer formed from 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, and 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane . The formula of the base molecule, 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, is C6H18N4 .

Safety and Hazards

According to the Safety Data Sheets, this polymer can cause serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2.C15H30O2.C6H18N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15;7-1-3-9-5-6-10-4-2-8/h17H,2-16H2,1H3;15H,2-14H2,1H3;9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKVJTXANVUQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1.C(CNCCNCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H82N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71608-71-4
Details Compound: 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71608-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

659.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71608-71-4
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Reactant of Route 3
Reactant of Route 3
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Reactant of Route 4
Reactant of Route 4
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Reactant of Route 5
Reactant of Route 5
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane
Reactant of Route 6
Reactant of Route 6
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane

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